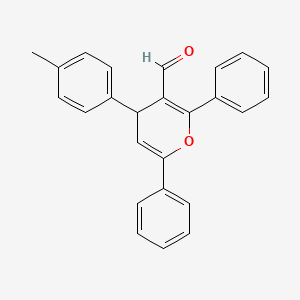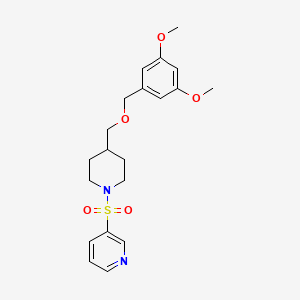![molecular formula C14H15ClN4O2 B2936687 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide CAS No. 1404214-03-4](/img/structure/B2936687.png)
2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide, also known as CP-690,550, is a chemical compound that has been studied for its potential therapeutic uses. This compound has been of interest to researchers due to its ability to modulate the immune system and potentially treat autoimmune diseases.
作用机制
2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide works by inhibiting the activity of Janus kinase enzymes, which are involved in the signaling pathways of cytokines and growth factors. This inhibition leads to a decrease in the production of cytokines and growth factors, which are involved in the inflammatory response. By reducing the inflammatory response, this compound may be able to treat autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to decrease the production of cytokines such as interleukin-6 and interferon-gamma, which are involved in the inflammatory response. This compound has also been shown to decrease the activity of T cells, which are involved in the immune response. Additionally, this compound has been shown to decrease the production of antibodies, which are involved in the immune response.
实验室实验的优点和局限性
One advantage of using 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide in lab experiments is that it has been well-studied and its mechanism of action is well-understood. This makes it a useful tool for studying the immune system and autoimmune diseases. However, one limitation of using this compound in lab experiments is that it may not accurately reflect the complex interactions of the immune system in vivo.
未来方向
There are several future directions for research involving 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide. One future direction is to study the long-term effects of this compound on the immune system. Another future direction is to investigate the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases. Additionally, future research could focus on the development of new compounds that have similar mechanisms of action to this compound but with improved efficacy and safety profiles.
合成方法
The synthesis of 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide involves several steps. The first step is the reaction between 2-chloro-4-pyridinecarboxylic acid and oxan-4-ol in the presence of thionyl chloride to form 2-chloro-4-(oxan-4-yl)pyridine. The second step involves the reaction of 2-chloro-4-(oxan-4-yl)pyridine with 3-amino-5-methylisoxazole in the presence of potassium carbonate to form 2-chloro-N-(5-methylisoxazol-3-yl)-4-(oxan-4-yl)pyridine-3-carboxamide. The final step involves the reaction of 2-chloro-N-(5-methylisoxazol-3-yl)-4-(oxan-4-yl)pyridine-3-carboxamide with ammonia to form this compound.
科学研究应用
2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide has been studied for its potential therapeutic uses in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has been shown to modulate the immune system by inhibiting the activity of Janus kinase enzymes, which are involved in the signaling pathways of cytokines and growth factors.
属性
IUPAC Name |
2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c15-12-7-10(1-4-16-12)14(20)17-13-8-11(18-19-13)9-2-5-21-6-3-9/h1,4,7-9H,2-3,5-6H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEZYSBRFBWQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NN2)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
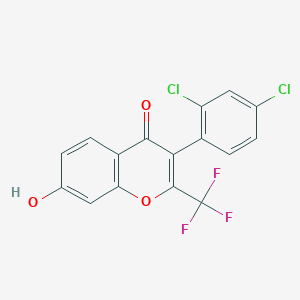
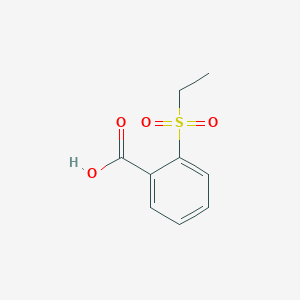
![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2936612.png)


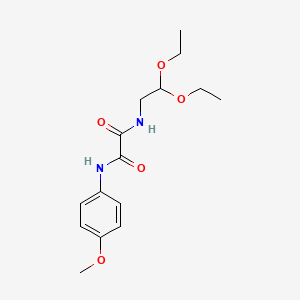
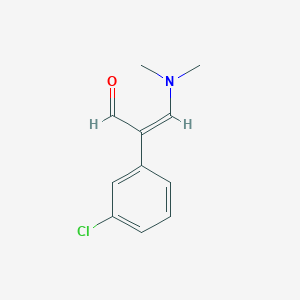


![Ethyl 4-oxo-5-[(2-phenoxyacetyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2936622.png)
![3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2936625.png)
